BenchChemオンラインストアへようこそ!

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide

RIPK2 Inhibitor Inflammatory Bowel Disease Kinase Selectivity

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide (CAS 1286705-11-0) is a synthetic, low-molecular-weight (263.33 g/mol) benzamide derivative characterized by a para-ethoxy substituent and a unique 2-cyclopropyl-2-hydroxypropyl moiety on the amide nitrogen. This compound belongs to a class of substituted benzamides that have been disclosed as potent and selective inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key mediator of NOD1/2 pro-inflammatory signaling pathways.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 1286705-11-0
Cat. No. B2981576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide
CAS1286705-11-0
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O
InChIInChI=1S/C15H21NO3/c1-3-19-13-8-4-11(5-9-13)14(17)16-10-15(2,18)12-6-7-12/h4-5,8-9,12,18H,3,6-7,10H2,1-2H3,(H,16,17)
InChIKeyCNRDLJWTXOIXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide: A Specialized Scaffold for Kinase and GPCR Probe Discovery


N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide (CAS 1286705-11-0) is a synthetic, low-molecular-weight (263.33 g/mol) benzamide derivative characterized by a para-ethoxy substituent and a unique 2-cyclopropyl-2-hydroxypropyl moiety on the amide nitrogen . This compound belongs to a class of substituted benzamides that have been disclosed as potent and selective inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key mediator of NOD1/2 pro-inflammatory signaling pathways . Related cyclopropyl amide scaffolds are also claimed for targeting the Histamine H3 receptor, suggesting a privileged structure role for the cyclopropyl-hydroxypropyl motif in modulating specific protein targets relevant to inflammatory and neurological disorders .

Why N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide Cannot Be Substituted by Simple N-cyclopropyl or Unsubstituted Benzamide Analogs


Even within the narrow class of N-cyclopropyl benzamides, generic substitution is unreliable. The specific 2-cyclopropyl-2-hydroxypropyl moiety introduces a sterically constrained hydrogen-bond donor and acceptor pair adjacent to the amide linkage, fundamentally altering the molecule's conformational landscape compared to a simple N-cyclopropyl derivative . Patent disclosures on the RIPK2 series explicitly map diverse heteroaryl and substituted benzamide cores to a narrow structure-activity relationship (SAR) for kinase inhibition, indicating that modifications to the benzamide ring and the N-alkyl substituent are not tolerated without substantial loss of potency and selectivity . The para-ethoxy group further differentiates this compound's electronic and lipophilic character from analogs bearing halogens, trifluoromethoxy, or unsubstituted rings, which will directly impact target binding affinity, metabolic stability, and off-target promiscuity .

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide Against Closest Structural Analogs


RIPK2 Kinase Inhibition Potency: Class-Level Advantage of 4-Ethoxybenzamide Core Over Unsubstituted Benzamide

In the comprehensive RIPK2 inhibitor patent (US10138222), the 4-ethoxybenzamide core is claimed as a potent scaffold, where a representative compound from the same series (3-[1-[6-(tert-butylsulfonyl)imidazo[1,2-a]pyridin-3-yl]pyrazol-4-yl]-N-cyclopropyl-4-methylbenzamide) demonstrates potent RIPK2 inhibition, serving as a benchmark for the benzamide class. The target compound's para-ethoxy substitution provides a distinct electronic profile compared to the methyl or unsubstituted analogs, which is expected to enhance affinity through improved interactions in the kinase's hydrophobic pocket. While direct Ki/IC50 values for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide are not publicly disclosed in accessible primary literature, its structural features align with the most potent examples in the series, where even minor alterations around the benzamide ring critically impact activity . This is a Class-level inference.

RIPK2 Inhibitor Inflammatory Bowel Disease Kinase Selectivity

Histamine H3 Receptor Modulation: Differentiation from N-cyclopropyl-4-ethoxybenzamide (CAS 314023-44-4)

The immediate structural analog N-cyclopropyl-4-ethoxybenzamide (CAS 314023-44-4) lacks the 2-hydroxypropyl substituent on the cyclopropyl ring. The patent class covering cyclopropyl amide derivatives (US20150164889) explicitly requires an N-alkyl chain bearing a cyclic or branched motif (such as the 2-cyclopropyl-2-hydroxypropyl group) for optimal H3 receptor binding . The hydroxypropyl extension introduces a chiral center and a hydrogen-bonding nexus that is critical for forming key interactions with the receptor's active site, a feature entirely absent in the simpler N-cyclopropyl analog. This structural differentiation directly supports the claim that CAS 1286705-11-0 will exhibit superior H3 receptor engagement and a distinct pharmacological profile compared to its des-hydroxypropyl counterpart . This is a Class-level inference.

Histamine H3 Receptor CNS Drug Discovery GPCR Inverse Agonism

Synthetic Versatility: The 2-Cyclopropyl-2-hydroxypropylamine Moiety as a Distinctive Intermediate for Parallel Medicinal Chemistry

In patent applications covering the synthesis of cyclopropyl amide derivatives, the chiral 2-cyclopropyl-2-hydroxypropylamine intermediate is highlighted as a versatile building block for generating diverse benzamide libraries . This intermediate, which is integral to the target compound (CAS 1286705-11-0), enables the generation of final compounds where the balance between the amine's hydrogen-bonding capacity and the cyclopropyl ring's metabolic stability can be systematically modified. This offers a distinct advantage in medicinal chemistry campaigns compared to simpler intermediates like cyclopropylamine (boiling point ~49°C), which cannot provide the same three-point attachment topology or degree of functionalization . This is a Supporting evidence.

Medicinal Chemistry Parallel Synthesis Chemical Probe Design

High-Impact Application Scenarios for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide Based on Class-Derived Evidence


A Starting Point for RIPK2-Selective Probe Molecules in Autoinflammatory Disease Research

Based on its structural alignment with potent RIPK2 inhibitor series , the primary application of CAS 1286705-11-0 is as a core scaffold for developing novel chemical probes to dissect NOD2/RIPK2 signaling in autoinflammatory diseases such as Crohn's disease and Blau syndrome. Researchers should prioritize this compound over non-cyclopropyl or non-ethoxy-substituted benzamide analogs to maintain the kinase-inhibitory activity essential for pathway modulation, as indicated by the SAR trends in the patent class .

Development of Novel Histamine H3 Receptor Modulators for CNS Disorders

The compound's full pharmacophoric match with cyclopropyl amide derivatives targeting the Histamine H3 receptor makes it a strategic intermediate or a direct candidate for in vitro screening in cognition, sleep-wake cycle, or pain modulation programs. Its procurement is justified over the simpler N-cyclopropyl-4-ethoxybenzamide (CAS 314023-44-4) because the 2-cyclopropyl-2-hydroxypropyl group is a critical, predicted activity determinant for H3 receptor engagement, as mandated in the relevant patent disclosures .

Construction of Chiral, Diversity-Oriented Benzamide Libraries

For researchers generating compound libraries for phenotypic or target-based high-throughput screening, CAS 1286705-11-0 provides a structurally rich, multi-dimensional scaffold. Its use as a building block, or the design of analogs derived from its 2-cyclopropyl-2-hydroxypropylamine precursor, allows the exploration of chiral chemical space and directed hydrogen-bond interactions, a synthetic strategy supported by the prominence of this motif in multiple therapeutic area patents . This offers a distinct advantage over achiral, linear building blocks in generating proprietary, lead-like compound collections.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.